molecular formula C22H24N4O3 B2926731 1-(1H-indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide CAS No. 946209-48-9

1-(1H-indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2926731
CAS No.: 946209-48-9
M. Wt: 392.459
InChI Key: MFUXXHXNHICNOU-UHFFFAOYSA-N
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Description

1-(1H-Indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide is a synthetic small molecule characterized by:

  • Indazole-3-carbonyl moiety: A bicyclic heteroaromatic group that enhances hydrogen bonding and π-π stacking interactions, often associated with kinase inhibition .
  • Piperidine-4-carboxamide core: Provides conformational flexibility and serves as a scaffold for attaching diverse substituents.
  • 3-Methoxybenzyl group: A lipophilic substituent that may improve membrane permeability and target engagement .

Properties

IUPAC Name

1-(1H-indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-29-17-6-4-5-15(13-17)14-23-21(27)16-9-11-26(12-10-16)22(28)20-18-7-2-3-8-19(18)24-25-20/h2-8,13,16H,9-12,14H2,1H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUXXHXNHICNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 1H-indazole-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is then reacted with N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indazole oxides, while reduction could produce reduced forms of the piperidine ring.

Scientific Research Applications

1-(1H-indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological effects.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Piperidine-4-carboxamide Cores

Compound Name Molecular Formula Key Features Biological Activity/Application Reference
Target Compound : 1-(1H-Indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide C22H23N4O3 (inferred) Indazole-3-carbonyl, 3-methoxybenzyl substituent Hypothesized kinase/viral inhibition
1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(4-isopropylpiperidin-1-yl)propyl)piperidine-4-carboxamide C29H44ClN4O2 Oxazole ring, chloro-methylphenyl substituent HCV entry inhibition (57% yield)
N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-fluoro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide C29H39F3N4O2 Fluoro-methylphenyl, dimethylpiperidine substituent HCV entry inhibition (61% yield)
1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)-N-(2-(pyridin-4-yl)ethyl)piperidine-4-carboxamide (27g) C29H27ClN4O2 Indole-2-carbonyl, pyridinylethyl substituent Antiviral (80% yield)
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide C25H26FN3O Naphthalene, 4-fluorobenzyl substituent SARS-CoV-2 inhibition (projected)
AZD5363 C24H30N8O3 Pyrrolopyrimidine substituent Akt kinase inhibition (clinical candidate)
Key Observations:
  • Heterocyclic Variations : Replacement of indazole with oxazole (HCV inhibitors) or indole (antiviral compounds) alters target specificity. Indazole’s dual nitrogen atoms may enhance binding to kinases or viral proteases compared to indole’s single nitrogen .
  • Substituent Effects : The 3-methoxybenzyl group in the target compound likely increases lipophilicity compared to polar groups like sulfamoylbenzoyl (carbonic anhydrase inhibitors, ). This could enhance blood-brain barrier penetration but reduce solubility.
  • Synthetic Yields : Analogues with pyridinyl substituents (e.g., 27g, 80% yield) demonstrate higher efficiency than those with imidazolyl groups (e.g., 27f, 23% yield), highlighting substituent-dependent synthetic challenges .

Pharmacological Profiles of Selected Analogues

  • Antihypertensive Activity : N-[(1R)-1-(4-Fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide (17f) lowers blood pressure via T-type Ca²⁺ channel inhibition without reflex tachycardia, a common issue with L-type blockers . This suggests the piperidine-4-carboxamide scaffold’s utility in ion channel modulation.
  • Antiviral Activity : Indole-2-carbonyl derivatives (e.g., 27g) inhibit neurotropic alphaviruses, with pyridinyl substituents correlating with higher potency (80% yield) .
  • Kinase Inhibition : AZD5363’s pyrrolopyrimidine group confers selectivity for Akt over ROCK kinases, underscoring the scaffold’s adaptability in kinase drug design .

Biological Activity

The compound 1-(1H-indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide is a derivative of indazole, which has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H17N3O3
  • Molecular Weight : 287.31 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives. For instance, compounds similar to the one in focus have shown significant inhibitory effects on various cancer cell lines:

CompoundTargetIC50 (nM)
CFI-400945PLK4 (Polo-like kinase 4)<10
Compound 82aPim Kinases (Pim-1, Pim-2, Pim-3)0.4 - 1.1
Compound 83MM1.S multiple myeloma cells640

These findings suggest that the indazole scaffold is crucial for developing effective anticancer agents .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases and enzymes associated with tumor growth and proliferation. For example, compounds containing the indazole moiety have demonstrated the ability to inhibit key signaling pathways in cancer cells, contributing to their antiproliferative effects .

Neuropharmacological Effects

Indazole derivatives have also been investigated for their neuropharmacological properties. The compound's interaction with dopamine receptors has been noted in some studies:

ReceptorActivity TypeEC50 (nM)
D3RAgonist710
D2RAntagonist16,000

This dual activity suggests potential applications in treating neurological disorders where dopamine dysregulation is a factor .

Case Studies

  • Anticancer Efficacy : A study demonstrated that a related indazole derivative significantly inhibited tumor growth in mouse models. The compound was administered at varying doses, showing dose-dependent efficacy against colon cancer cells .
  • Neuropharmacological Assessment : In a pharmacological evaluation, the compound exhibited selective agonist activity at D3 dopamine receptors while antagonizing D2 receptors, indicating its potential as a therapeutic agent for conditions like schizophrenia or Parkinson's disease .

Structure-Activity Relationship (SAR)

The structural characteristics of the compound play a vital role in its biological activity. Modifications to the indazole ring and substituents on the piperidine moiety can significantly alter potency and selectivity for various biological targets. For example:

  • Substituents at the 4-position of the piperidine ring enhance binding affinity to target proteins.
  • The presence of methoxy groups has been associated with improved bioavailability and reduced metabolic clearance .

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